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Introduction
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an

enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2]

DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption and

packaging of dietary fats into chylomicrons for transport into the circulation. By inhibiting

intestinal DGAT1, AZD7687 offers a valuable pharmacological tool to investigate the

mechanisms of intestinal fat metabolism, including lipid absorption, chylomicron formation, and

the subsequent physiological responses. These application notes provide detailed protocols

and data interpretation guidelines for utilizing AZD7687 in preclinical and clinical research

settings.

Mechanism of Action
AZD7687 is a reversible and selective inhibitor of DGAT1.[3] In the enterocytes of the small

intestine, dietary monoglycerides and fatty acids are taken up and re-esterified to form

triglycerides. DGAT1 is the key enzyme that adds the final fatty acid to a diacylglycerol

molecule to form a triglyceride. By blocking this step, AZD7687 effectively reduces the

synthesis of triglycerides within the enterocytes, thereby limiting their incorporation into

chylomicrons and subsequent secretion into the bloodstream. This leads to a marked reduction

in postprandial (after-meal) hyperlipidemia.[1][2][4]
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An interesting secondary effect of DGAT1 inhibition by AZD7687 is the potentiation of gut

hormone secretion. Studies have shown that treatment with AZD7687 leads to a significant

increase in the postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY),

two key incretin hormones that play a role in glucose homeostasis and appetite regulation.[3][5]

The exact mechanism is thought to involve the increased exposure of enteroendocrine L-cells

in the distal intestine to unabsorbed lipids, which act as a stimulus for GLP-1 and PYY release.

[1][6]

Data Presentation
The following tables summarize the quantitative data from clinical studies investigating the

effects of AZD7687 on intestinal fat metabolism.

Dose of AZD7687
Change in Postprandial
Triglyceride (TAG) AUC

Reference

≥5 mg (single dose)
>75% decrease from baseline

(p < 0.0001 vs. placebo)
[1][2][4]

5, 10, and 20 mg/day (1 week)
Dose-dependent reductions (p

< 0.01 vs. placebo)
[3]

Dose of AZD7687
Change in Postprandial
GLP-1 and PYY Levels

Reference

≥5 mg/day (1 week)
Significant increases in both

hormones (p < 0.001)
[3]

Experimental Protocols
In Vivo Studies: Oral Lipid Tolerance Test (OLTT)
Objective: To assess the effect of AZD7687 on postprandial lipemia in animal models.

Animal Model: Male ICR mice (~25 g) are a suitable model.

Materials:
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AZD7687

Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)

Fat emulsion (e.g., 20% soybean oil, such as Intralipos 20%)

Oral gavage needles

Blood collection supplies (e.g., EDTA-coated tubes)

Protocol:

Fast mice for 4-6 hours prior to the experiment.

Prepare a suspension of AZD7687 in the vehicle at the desired concentrations (e.g., 0.1, 1,

or 3 mg/kg).

Administer AZD7687 or vehicle to the mice via oral gavage.

Thirty minutes after compound administration, administer the fat emulsion (10 mL/kg) via oral

gavage.

Collect blood samples at baseline (0 hours) and at 0.5, 1.5, 2.5, 3.5, and 4.5 hours post-fat

emulsion administration.

Centrifuge blood samples to separate plasma and store at -80°C until analysis.

Measure plasma triglyceride concentrations using a commercial assay kit.

Human Studies: Standardized Mixed Meal Test
Objective: To evaluate the effect of AZD7687 on postprandial triglyceride and hormone

responses in human subjects.

Study Population: Healthy male subjects.

Materials:

AZD7687 capsules or oral suspension
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Placebo

Standardized mixed meal (SMM) with a defined fat content (e.g., 60% or 45% of total energy

from fat).

Blood collection supplies

Protocol:

Subjects should fast overnight for at least 10 hours.

Administer a single oral dose of AZD7687 (e.g., 1-60 mg) or placebo.

Four hours after dosing, provide the subjects with the SMM.

Collect blood samples at baseline (before the meal) and at regular intervals for up to 8 hours

after the meal.

Process blood samples to obtain serum or plasma and store at -80°C.

Analyze samples for triglyceride, GLP-1, and PYY concentrations.

Assessment of Gastric Emptying: Paracetamol
Absorption Test
Objective: To determine if AZD7687's effect on postprandial lipemia is due to delayed gastric

emptying.

Protocol:

In conjunction with the Standardized Mixed Meal Test, add a fixed dose of paracetamol

(acetaminophen), typically 1g or 1.5g, to the meal.

Collect blood samples at the same time points as for the triglyceride measurements.

Analyze plasma samples for paracetamol concentrations using a validated analytical method

(e.g., HPLC).
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The rate of appearance of paracetamol in the plasma is an indirect measure of the rate of

gastric emptying.
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Caption: Mechanism of action of AZD7687 in inhibiting intestinal triglyceride synthesis.
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Caption: Experimental workflow for the Oral Lipid Tolerance Test (OLTT) in mice.
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Caption: Proposed mechanism for increased GLP-1 and PYY secretion following DGAT1

inhibition.

Conclusion
AZD7687 is a valuable research tool for elucidating the complex processes of intestinal fat

metabolism. Its potent and selective inhibition of DGAT1 allows for the controlled investigation

of triglyceride synthesis, chylomicron secretion, and the interplay between intestinal lipid

handling and gut hormone release. The protocols and information provided herein serve as a

guide for researchers to effectively utilize AZD7687 in their studies. However, it is important to

note that the clinical development of DGAT1 inhibitors, including AZD7687, has been

hampered by dose-limiting gastrointestinal side effects, such as nausea, vomiting, and

diarrhea, particularly in the context of high-fat diets.[1][3] These adverse effects should be

carefully considered when designing and interpreting studies with this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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